molecular formula C6H9N3O4S B13536748 methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B13536748
M. Wt: 219.22 g/mol
InChI Key: NJJQOGLISDLTOG-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N3O4S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular pathways involved depend on the specific enzyme or target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the methyl and sulfamoyl groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

methyl 5-methyl-3-sulfamoyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C6H9N3O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9)(H2,7,11,12)

InChI Key

NJJQOGLISDLTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

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